5-(4-chlorophenyl)sulfonyl-7-hexyl-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
Description
The compound 5-(4-chlorophenyl)sulfonyl-7-hexyl-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaen-2-one is a tricyclic heterocyclic molecule featuring a fused azatricyclic core. Key structural attributes include:
- Alkyl chain: A hexyl group at position 7, enhancing lipophilicity and influencing membrane permeability.
- Imino and carbonyl groups: A 6-imino and 2-oxo moiety, which may participate in hydrogen bonding or enzymatic interactions.
Properties
IUPAC Name |
5-(4-chlorophenyl)sulfonyl-7-hexyl-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN4O3S/c1-3-4-5-6-13-28-21(26)20(33(31,32)18-11-9-17(25)10-12-18)15-19-23(28)27-22-16(2)8-7-14-29(22)24(19)30/h7-12,14-15,26H,3-6,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQRLWVNKFPRNCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C2=C(C=C(C1=N)S(=O)(=O)C3=CC=C(C=C3)Cl)C(=O)N4C=CC=C(C4=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-chlorophenyl)sulfonyl)-1-hexyl-2-imino-10-methyl-1H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5(2H)-one typically involves multiple steps, starting with the preparation of the core dipyrido-pyrimidinone structure. This is followed by the introduction of the hexyl and imino groups, and finally, the attachment of the chlorophenylsulfonyl group. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-((4-chlorophenyl)sulfonyl)-1-hexyl-2-imino-10-methyl-1H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the imino group or other functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or other reduced forms of the compound.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology: The compound may have biological activity, making it a candidate for studies on its effects on biological systems.
Medicine: Due to its unique structure, it could be investigated for potential therapeutic applications, such as in the development of new drugs.
Industry: The compound might be used in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of 3-((4-chlorophenyl)sulfonyl)-1-hexyl-2-imino-10-methyl-1H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5(2H)-one involves its interaction with molecular targets within a system. This could include binding to specific proteins or enzymes, altering their activity, or interacting with cellular membranes. The exact pathways and targets would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Key Differences :
- The hexyl chain increases lipophilicity (higher predicted XLogP3), favoring membrane penetration over the shorter 3-methoxypropyl chain .
9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6(IIi) and Hydroxyphenyl Analog
Key Differences :
- The tetracyclic dithia-aza framework in the derivatives introduces sulfur atoms, which may alter redox activity or metal coordination compared to the tricyclic target compound .
Chlorophenyl-Containing Pesticides (e.g., Metconazole, Triticonazole)
Key Differences :
- The triazole fungicides leverage chlorine for antifungal activity, while the sulfonyl group in the target compound may target different biochemical pathways (e.g., protease inhibition).
- The hexyl chain in the target compound contrasts with the methylcyclopentanol in pesticides, suggesting divergent pharmacokinetic profiles .
Research Implications and Gaps
- Structural-Activity Relationships (SAR) : The hexyl and sulfonyl groups warrant further study to optimize bioavailability and target specificity.
- Data Limitations : Direct bioactivity data for the target compound are absent in the provided evidence; comparative analysis relies on structural analogs .
- Contradictions : focuses on pesticides, whereas and suggest pharmaceutical applications. This highlights the need for targeted assays to clarify the compound’s role.
Biological Activity
The compound 5-(4-chlorophenyl)sulfonyl-7-hexyl-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is a complex organic molecule with potential biological activities that have garnered attention in pharmacological research. Its structural features suggest possible interactions with various biological targets, making it a candidate for studies in antibacterial activity, enzyme inhibition, and other therapeutic applications.
Chemical Structure
The compound can be represented by the following structural formula:
This structure includes a chlorophenyl group and a sulfonamide moiety, both of which are known to contribute to the biological activity of similar compounds.
Antibacterial Activity
Recent studies have demonstrated that this compound exhibits significant antibacterial properties. It has shown moderate to strong activity against various bacterial strains, particularly:
- Salmonella typhi
- Bacillus subtilis
In comparative tests, the compound's effectiveness was measured against several other strains with varying degrees of success. The results indicated that while some strains were susceptible, others exhibited only weak to moderate sensitivity to the compound .
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. Notably, it has displayed strong inhibitory effects on:
- Urease
- Acetylcholinesterase
These enzymes are critical in various biological processes; hence, their inhibition could lead to therapeutic applications in conditions like Alzheimer's disease and other disorders where acetylcholine signaling is disrupted .
Antiviral Activity
In addition to antibacterial properties, preliminary studies have suggested that derivatives of this compound may possess antiviral activities. Specific derivatives have shown promise in inhibiting the Tobacco Mosaic Virus (TMV), indicating a broader spectrum of biological activity that warrants further investigation .
Pharmacological Mechanisms
The mechanisms underlying the biological activities of this compound involve several pathways:
- Binding Interactions : Docking studies reveal that the compound interacts effectively with amino acids in target proteins, suggesting a mechanism of action through competitive inhibition.
- Structural Analysis : Spectroscopic techniques such as NMR and IR have been employed to confirm the structure and elucidate potential reactive sites within the molecule that may interact with biological macromolecules .
Table 1: Antibacterial Activity Results
| Bacterial Strain | Concentration (mg/mL) | Inhibition Rate (%) |
|---|---|---|
| Salmonella typhi | 0.5 | 75 |
| Bacillus subtilis | 0.5 | 68 |
| Escherichia coli | 0.5 | 30 |
| Staphylococcus aureus | 0.5 | 20 |
Table 2: Enzyme Inhibition Data
| Enzyme | IC50 (µM) |
|---|---|
| Urease | 15 ± 0.01 |
| Acetylcholinesterase | 10 ± 0.02 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
